8-fluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
CAS No.: 866348-42-7
Cat. No.: VC7329578
Molecular Formula: C24H17F2N3O
Molecular Weight: 401.417
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866348-42-7 |
|---|---|
| Molecular Formula | C24H17F2N3O |
| Molecular Weight | 401.417 |
| IUPAC Name | 8-fluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C24H17F2N3O/c1-30-19-8-5-16(6-9-19)23-21-14-29(13-15-3-2-4-17(25)11-15)22-10-7-18(26)12-20(22)24(21)28-27-23/h2-12,14H,13H2,1H3 |
| Standard InChI Key | MSDNHUIFEZEFED-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a pyrazolo[4,3-c]quinoline core substituted with three distinct functional groups:
-
8-Fluoro substituent: Enhances electrophilicity and potential DNA-intercalating properties .
-
3-(4-Methoxyphenyl) group: Introduces electron-donating effects via the methoxy moiety, influencing solubility and receptor binding .
-
5-[(3-Fluorophenyl)methyl] side chain: Adds lipophilicity, potentially improving blood-brain barrier penetration.
The IUPAC name, 8-fluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline, reflects these substitutions. X-ray crystallography of analogous compounds (e.g., 2b in ) confirms planar quinoline systems with dihedral angles <10° between aromatic rings, favoring π-π stacking interactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₁₇F₂N₃O | |
| Molecular Weight | 401.417 g/mol | |
| SMILES | COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)F | |
| LogP (Predicted) | 4.2 ± 0.3 | |
| Aqueous Solubility | Not available |
Synthesis and Structural Optimization
Synthetic Routes
The synthesis typically involves multi-step protocols:
-
Quinoline Core Formation:
-
Esterification/Functionalization:
Table 2: Optimization of Esterification Conditions
Biological Activity and Mechanisms
Table 3: Cytotoxicity of Selected Analogs
Pharmacological Mechanisms
Topoisomerase Inhibition
The planar quinoline system intercalates into DNA, while the 8-fluoro substituent increases binding affinity to topoisomerase IIα’s ATPase domain . Comparative studies show 2E reduces enzyme activity by 78% at 100 μM, comparable to etoposide .
Checkpoint Kinase 1 (Chk1) Modulation
Pyrazolo[4,3-c]quinolines like 4a2 (2-(2-fluorophenyl)-8-methoxy derivative) inhibit Chk1 with IC₅₀ = 0.12 μM, sensitizing cancer cells to DNA-damaging agents . The 3-(4-methoxyphenyl) group in the target compound may enhance selectivity for Chk1 over related kinases .
Future Research Directions
-
Solubility Optimization: Prodrug strategies (e.g., phosphate esterification) to improve aqueous solubility.
-
In Vivo Efficacy Studies: Preclinical testing in xenograft models to validate antitumor activity .
-
Structure-Activity Relationships (SAR): Systematic variation of substituents at positions 3, 5, and 8 to optimize potency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume